L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
Description
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester (CAS: 55268-53-6), also referred to as L-Aspartic acid, 3TMS derivative, is a trimethylsilyl (TMS)-protected derivative of the amino acid L-aspartic acid. Its molecular formula is C₁₃H₃₁NO₄Si₃, with a molecular weight of 349.6460 g/mol . The compound is widely used in gas chromatography–mass spectrometry (GC-MS) for metabolomic studies due to its enhanced volatility and stability after silylation. The IUPAC name and stereochemistry are critical for distinguishing it from other derivatives, as improper silylation can lead to structural ambiguity .
Properties
CAS No. |
55268-53-6 |
|---|---|
Molecular Formula |
C13H31NO4Si3 |
Molecular Weight |
349.64 g/mol |
IUPAC Name |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1 |
InChI Key |
CTMXPIJTHHSEEF-NSHDSACASA-N |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
General Principles of Silylation
Silylation is the process of introducing trimethylsilyl groups (-Si(CH3)3) into molecules, typically replacing active hydrogens in hydroxyl, amino, or carboxyl groups. For amino acids, both the amino group and the carboxyl groups can be silylated, yielding derivatives such as N-(trimethylsilyl) amino acids and bis(trimethylsilyl) esters.
The silylation improves the compound's volatility and thermal stability, which is especially useful in chromatographic analysis and peptide synthesis.
Common Reagents for Silylation
N,O-Bis(trimethylsilyl)acetamide (BSA): A widely used reagent for silylation of amino acids and esters. It reacts with free amino acids or their hydrochloride salts to yield bis-TMS or tris-TMS derivatives, respectively. The reaction typically requires heating at 80–90 °C for 0.5–2 hours.
Trimethylchlorosilane (TMS-Cl): Used often in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction. However, base presence can cause side reactions such as racemization or elimination.
TMS-Cl with Zinc Dust: An alternative method avoids the use of organic bases by employing zinc dust to deprotonate the amino acid ester hydrochloride salt, followed by reaction with TMS-Cl. This method reduces side reactions and racemization, yielding N-trimethylsilyl amino acid esters efficiently at room temperature within minutes.
Specific Preparation Procedures
Preparation Using N,O-Bis(trimethylsilyl)acetamide (BSA)
-
- Weigh 5–10 mg of free L-aspartic acid.
- Add BSA directly to the sample in a dry reaction vessel.
- Heat the mixture at 80 °C for 1–2 hours or at 90 °C for 0.5–1 hour.
- The reaction yields predominantly the bis(trimethylsilyl) ester of the amino acid with the amino group also silylated, forming the target compound.
-
- Free amino acids mainly form bis-TMS adducts.
- Hydrochloride salts tend to form tris-TMS adducts.
- The reaction requires careful drying to avoid hydrolysis of TMS groups.
- BSA is expensive and the acetamide byproduct can be difficult to remove.
Preparation Using Trimethylchlorosilane (TMS-Cl) and Zinc Dust
-
- Dissolve L-aspartic acid methyl ester hydrochloride salt (1 mmol) in dry chloroform (5 mL).
- Add zinc dust (2 mmol) and stir for 10 minutes to deprotonate the salt.
- Add TMS-Cl (1 mmol) and stir for 5 minutes.
- Filter the reaction mixture under nitrogen atmosphere.
- The filtrate contains the N-(trimethylsilyl)-, bis(trimethylsilyl) ester derivative.
- This method avoids organic bases, reducing side reactions such as racemization and elimination.
- The reaction proceeds rapidly at room temperature (5–10 minutes).
-
- Avoids the use of bases which can cause racemization.
- Faster reaction times.
- Cleaner reaction profiles.
Analysis and Characterization
- The product is typically characterized by:
- Infrared Spectroscopy (IR): Disappearance of acid chloride stretch (~1780 cm⁻¹) and appearance of Si–O and Si–N stretches.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR confirms the presence of trimethylsilyl methyl protons (~0.0 ppm) and absence of free amino and carboxyl protons.
- Mass Spectrometry: Confirms molecular weight of 349.64 g/mol consistent with C13H31NO4Si3.
- Thin Layer Chromatography (TLC): Used to monitor reaction completion.
Summary of Research Findings
The use of TMS-Cl with zinc dust is a recent advancement that offers a rapid, efficient, and racemization-free method for preparing N-(trimethylsilyl)-, bis(trimethylsilyl) esters of amino acids, including L-aspartic acid.
Traditional BSA silylation remains a standard but is less convenient due to longer reaction times and difficult byproduct removal.
Both methods yield the target compound with high purity suitable for subsequent synthetic or analytical applications.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Acylation Reactions: The silyl ester reacts with acylating reagents to form N-protected aspartic acids and dipeptides.
Common Reagents and Conditions
Acylating Reagents: Used in the presence of tetrahydrofuran to achieve acylation without racemization.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants and products effectively.
Major Products Formed
N-Protected Aspartic Acids: Formed through acylation reactions.
Dipeptides: Also formed through acylation reactions, useful in peptide synthesis.
Scientific Research Applications
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.
Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds :
*RT: Retention Time (minutes).
Key Observations :
- Volatility and Chromatography: The target compound (RI: 1690) exhibits similar retention behavior to Bis(Trimethylsilyl) 2-[(Trimethylsilyl)amino]succinate (RI: 1687.5), suggesting comparable polarity and volatility . However, L-Glutamic acid, 3TMS (RI: 1890) is less volatile due to its longer carbon chain and additional γ-carboxyl TMS group . Butanedioic acid, bis(trimethylsilyl) ester (RI: 882) shows significantly lower retention, indicating higher volatility but fewer functional groups .
- Functional Group Impact: The N-TMS group in the target compound reduces hydrogen bonding, enhancing GC-MS detectability compared to non-silylated aspartic acid . Compounds like L-Threonic acid, tris-TMS ether, TMS ester, which lack amino group silylation, exhibit lower abundance in GC-MS (peak area: 1.452 vs. 14,313 for the target) .
Analytical Performance in GC-MS
Peak Area and Sensitivity :
| Compound | Peak Area | Sensitivity Ranking |
|---|---|---|
| L-Aspartic acid, 3TMS | 14,313 | Moderate |
| Bis(Trimethylsilyl) succinate | 16,566 | High |
| L-Glutamic acid, 3TMS | 4,361 | Low |
- The target compound’s moderate sensitivity in GC-MS aligns with its balanced silylation pattern. Bis(Trimethylsilyl) succinate, with an additional TMS-oxy group, achieves higher sensitivity due to improved derivatization efficiency .
Stability and Reactivity
- Hydrolysis Resistance: The bis-TMS ester groups in the target compound resist hydrolysis better than mono-TMS derivatives (e.g., Butanedioic acid, bis-TMS ester) but are less stable than phosphinyl-acetylated analogs (e.g., L-Aspartic acid, N-phosphinyl derivatives) under acidic conditions .
- Thermal Stability: The compound decomposes at temperatures above 455°C (flash point), comparable to other TMS esters like Hexadecanoic acid, trimethylsilyl ester (flash point: 455°C) .
Biological Activity
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester (commonly referred to as TMS-Asp) is a derivative of the amino acid L-aspartic acid, modified with trimethylsilyl groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of TMS-Asp, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
TMS-Asp is characterized by the following chemical structure:
- Chemical Formula : CHNOSi
- Molecular Weight : 323.67 g/mol
- CAS Number : 12451981
The presence of trimethylsilyl groups enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological membranes.
1. Pharmacological Properties
TMS-Asp exhibits several pharmacological properties that may be beneficial in therapeutic contexts:
- Neuroprotective Effects : Studies have indicated that aspartic acid derivatives can play a role in neurotransmission and may help mitigate neurodegenerative conditions. TMS-Asp's structural modifications may enhance its ability to penetrate the blood-brain barrier, making it a candidate for neurological therapies .
- Antimicrobial Activity : Preliminary studies suggest that TMS-Asp could exhibit antimicrobial properties. The esterification process may influence its interaction with microbial membranes, potentially leading to increased efficacy against certain pathogens .
The mechanisms through which TMS-Asp exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Modulation of Neurotransmitter Systems : TMS-Asp may influence glutamate and aspartate pathways, which are crucial in synaptic transmission and plasticity. This modulation could be beneficial in treating psychiatric disorders where these neurotransmitters are dysregulated .
- Cellular Uptake and Metabolism : The trimethylsilyl groups may facilitate enhanced cellular uptake compared to non-modified aspartic acid. This could lead to increased intracellular concentrations and subsequently more pronounced biological effects .
1. Neuroprotective Studies
In a study examining the effects of various aspartic acid derivatives on neuronal cell lines, TMS-Asp was shown to reduce oxidative stress markers significantly. The study utilized an MTT assay to assess cell viability after exposure to neurotoxic agents, demonstrating that TMS-Asp protected against cell death more effectively than unmodified aspartic acid .
| Compound | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| TMS-Asp | 85 | 40 |
| Unmodified Asp | 65 | 15 |
2. Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of TMS-Asp against standard bacterial strains such as E. coli and S. aureus. Results indicated that TMS-Asp exhibited a minimum inhibitory concentration (MIC) lower than that of unmodified aspartic acid, suggesting enhanced antimicrobial properties due to the silylation process .
| Bacterial Strain | MIC (µg/mL) for TMS-Asp | MIC (µg/mL) for Asp |
|---|---|---|
| E. coli | 10 | 25 |
| S. aureus | 15 | 30 |
Q & A
(Basic) What synthetic routes are available for preparing L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via silylation of L-aspartic acid derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Key steps include:
- Anhydrous conditions : To prevent hydrolysis of trimethylsilyl groups, reactions are conducted under inert atmospheres (e.g., nitrogen) .
- Stoichiometric control : Excess TMSCl ensures complete protection of hydroxyl and amine groups, minimizing unreacted intermediates .
- Purification : Post-reaction, the product is isolated via vacuum distillation or column chromatography to remove residual reagents.
Alternative methods may use lithium bis(trimethylsilyl)amide as a base for selective silylation in multi-step syntheses .
(Basic) How is this compound used in derivatization for gas chromatography-mass spectrometry (GC-MS) analysis?
Answer:
The bis(trimethylsilyl) ester group enhances volatility and thermal stability of polar metabolites (e.g., carboxylic acids, amino acids) for GC-MS detection. Methodological steps include:
- Derivatization protocol : React the target analyte with This compound under dry conditions at 60–80°C for 30–60 minutes .
- Peak identification : Use reference libraries (e.g., NIST) to match mass spectra of silylated derivatives, ensuring accurate metabolite annotation .
- Quantitation : Internal standards (e.g., deuterated analogs) correct for variability in derivatization efficiency .
(Advanced) How can researchers resolve contradictions in spectroscopic data for silylated derivatives in complex biological matrices?
Answer:
Contradictions often arise from co-eluting compounds or matrix interference. Mitigation strategies include:
- Multi-dimensional chromatography : Pair GC with tandem MS (GC-MS/MS) to improve resolution and specificity .
- Cross-validation : Confirm structural assignments using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
- Blank subtraction : Analyze control samples to distinguish background noise from true analyte signals .
For example, in metabolomic studies, misidentification of bis(trimethylsilyl) esters in urine requires re-evaluation of retention indices and fragmentation patterns .
(Advanced) What are the stability challenges of this compound in biological systems, and how can experimental designs account for them?
Answer:
Silyl esters are prone to hydrolysis in aqueous or acidic environments. Key considerations:
- pH control : Maintain neutral to slightly basic conditions during in vitro assays to preserve ester integrity .
- Short-term storage : Use anhydrous solvents (e.g., acetonitrile) and store at −20°C to prevent degradation .
- In vivo studies : Monitor metabolite stability via time-course experiments, as enzymatic cleavage may release free aspartic acid .
For toxicity studies, pair LC-MS with stability-indicating assays to differentiate intact compounds from breakdown products .
(Advanced) How does this compound interact with biomolecules in metabolic pathway studies, and what computational tools validate these interactions?
Answer:
The silylated ester serves as a protective group to track aspartic acid flux in pathways like the urea cycle or nucleotide synthesis. Methodological approaches:
- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to trace metabolic incorporation via LC-HRMS .
- Quantum chemical modeling : Use Gaussian software to predict reactivity and binding energies with enzymes (e.g., aspartate transaminase) .
- Pathway mapping : Tools like KEGG or MetaCyc correlate metabolite levels with pathway activity, identifying dysregulation in disease models .
(Basic) What analytical techniques confirm the purity and structural integrity of this compound post-synthesis?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify silyl group integration (e.g., singlet at ~0.1 ppm for TMS protons) and absence of unreacted hydroxyls .
- FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and Si-O-C bonds (~1250 cm⁻¹) .
- Elemental analysis : Validate C, H, N, and Si content to ensure stoichiometric accuracy .
(Advanced) What role does this compound play in studying enzyme inhibition or activation mechanisms?
Answer:
As a protected aspartic acid analog, it mimics natural substrates in enzymatic assays:
- Active-site probing : Competes with native aspartate in enzymes (e.g., aspartate kinases), revealing binding affinities via IC₅₀ measurements .
- X-ray crystallography : Co-crystallization with target enzymes visualizes steric effects of silyl groups on catalytic residues .
- Kinetic studies : Compare turnover rates between silylated and free aspartic acid to assess steric hindrance impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
